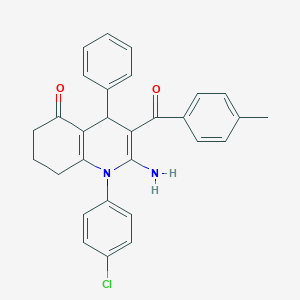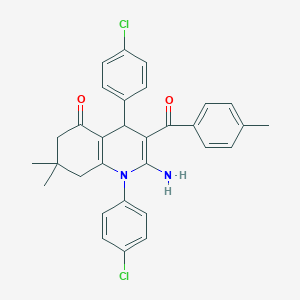![molecular formula C27H24N4O5S B304430 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a novel chemical compound that has garnered attention in the field of scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide has been studied for its potential applications in various areas of scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the protein kinase B (AKT) and mammalian target of rapamycin (mTOR) pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. Specifically, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using this compound in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, one limitation is the lack of information on its safety profile and potential side effects.
Direcciones Futuras
There are several future directions for research on this compound. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety profile and potential side effects. Additionally, studies are needed to investigate its potential as a drug delivery system for other therapeutic agents.
Métodos De Síntesis
The synthesis of this compound involves a multi-step process that requires the use of various reagents and solvents. The method typically involves the reaction of 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol with 5-methyl-3-isoxazolylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
Fórmula molecular |
C27H24N4O5S |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C27H24N4O5S/c1-16-10-24(31-36-16)30-25(32)15-37-27-20(14-28)19(13-21(29-27)17-8-6-5-7-9-17)18-11-22(33-2)26(35-4)23(12-18)34-3/h5-13H,15H2,1-4H3,(H,30,31,32) |
Clave InChI |
KLPUTDBEIKTTEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
